MFCD25370320
Description
MFCD25370320 (CAS: 67890-26-0) is a bis-sulfonate ester with the systematic name (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate). Key properties include:
- Molecular formula: C20H22O8S2
- Molecular weight: 454.51 g/mol
- Purity: 95%
- Storage: 2–8°C under wet ice conditions .
This compound is structurally characterized by a bicyclic furan core functionalized with two 4-methylbenzenesulfonate (tosyl) groups. Such sulfonate esters are widely used as electrophilic intermediates or leaving groups in organic synthesis, particularly in nucleophilic substitution reactions.
Properties
Molecular Formula |
C20H22O8S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[6-(4-methylphenyl)sulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O8S2/c1-13-3-7-15(8-4-13)29(21,22)27-17-11-25-20-18(12-26-19(17)20)28-30(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3 |
InChI Key |
LFXDGKWHPSDRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD25370320 typically involves multiple steps. One common method includes the cyclization of a suitable diol precursor with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonate esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
MFCD25370320 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
MFCD25370320 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD25370320 involves its interaction with specific molecular targets. The sulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The bicyclic structure of the compound allows for unique interactions with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or allosteric sites.
Comparison with Similar Compounds
Table 1: Comparative Properties of MFCD25370320 and Related Compounds
Structural and Functional Differences
This compound vs. Trifluoromethyl Ketones (e.g., 1533-03-5): Structural: this compound features a rigid bicyclic furan core with sulfonate groups, whereas 1533-03-5 is a linear trifluoromethyl ketone. Reactivity: Sulfonate esters (this compound) are superior leaving groups in SN2 reactions, while trifluoromethyl ketones act as electrophilic acylating agents . Molecular Weight Impact: The higher molecular weight of this compound (454.51 vs. 202.17) reduces its volatility and may limit solubility in polar solvents, favoring use in non-aqueous systems .
This compound vs. Heterocyclic Amides (e.g., 428854-24-4) :
- Functional Groups : this compound lacks nitrogen-containing heterocycles, making it less suitable for hydrogen bonding or targeting biological receptors compared to pyrazolopyridine derivatives.
- Applications : Heterocyclic amides (428854-24-4) are prioritized in drug discovery, while this compound is primarily a synthetic intermediate .
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